

# N,O-Bis(trifluoroacetyl)hydroxylamine molecular weight and formula

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## Compound of Interest

Compound Name: *N,O-Bis(trifluoroacetyl)hydroxylamine*

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An In-depth Technical Guide to **N,O-Bis(trifluoroacetyl)hydroxylamine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N,O-Bis(trifluoroacetyl)hydroxylamine** (BTFAH) is a significant reagent in modern organic synthesis, primarily functioning as a potent electrophilic aminating agent. Its utility is highlighted by the two electron-withdrawing trifluoroacetyl groups, which greatly increase the electrophilicity of the nitrogen atom. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and drug development.

## Core Properties and Specifications

**N,O-Bis(trifluoroacetyl)hydroxylamine** is a stable, white to off-white crystalline solid.<sup>[1]</sup> It is characterized by its hygroscopic nature, readily absorbing moisture from the air, which necessitates handling under inert and anhydrous conditions.<sup>[1][2]</sup>

Property	Value	Reference
Molecular Formula	C <sub>4</sub> HF <sub>6</sub> NO <sub>3</sub>	[3][4]
Molecular Weight	225.05 g/mol	[1][3][4]
CAS Number	684-78-6	[1][4]
Physical State	Solid (White to Almost white powder/crystal)	[1]
Melting Point	60 °C	
Storage Conditions	Refrigerated (0-10°C), under inert gas	
Key Characteristics	Moisture and heat sensitive, hygroscopic	[1][2]

## Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine

The most established method for synthesizing **N,O-Bis(trifluoroacetyl)hydroxylamine** is through the direct acylation of a hydroxylamine salt with trifluoroacetic anhydride (TFAA).[1] This method is noted for its convenience and the use of inexpensive, commercially available starting materials.[1][5][6]

## Experimental Protocol: Synthesis from Hydroxylamine Hydrochloride

This protocol is based on the direct acylation method.

Materials:

- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl)
- Trifluoroacetic anhydride (TFAA)
- Anhydrous solvent (e.g., dichloromethane, CH<sub>2</sub>Cl<sub>2</sub>)

Procedure:

- To a suspension of hydroxylamine hydrochloride in an anhydrous solvent, add trifluoroacetic anhydride (a 1:2.2 molar ratio of hydroxylamine hydrochloride to TFAA is typical to ensure complete bis-acylation).[1][2]
- The reaction is performed under anhydrous conditions to prevent the hydrolysis of the anhydride.
- The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.
- Upon completion, the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization from a suitable solvent like dichloromethane or through vacuum distillation to obtain the final product as a white to off-white crystalline solid.[1][2]

#### Purity Assessment:

- The purity of the synthesized **N,O-Bis(trifluoroacetyl)hydroxylamine** can be confirmed using spectroscopic methods.  $^{19}\text{F}$  NMR spectroscopy is particularly useful to confirm the presence of the two distinct trifluoroacetyl groups.[1]

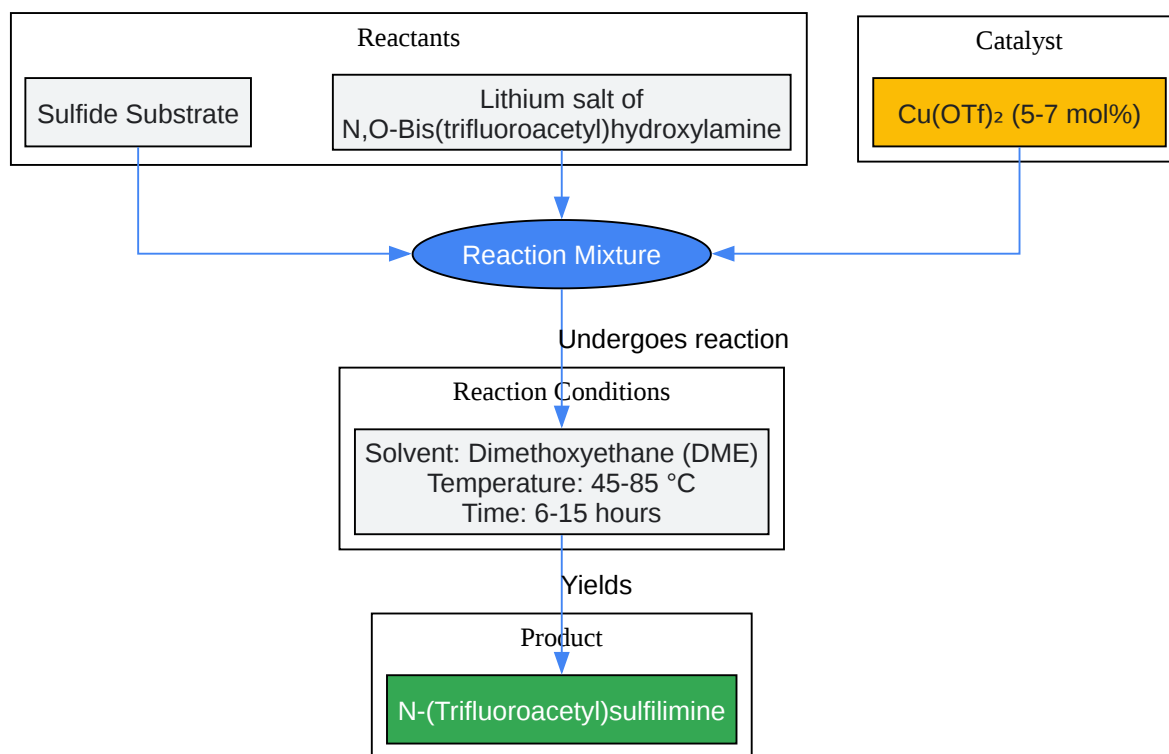
## Applications in Organic Synthesis and Drug Development

**N,O-Bis(trifluoroacetyl)hydroxylamine**'s primary role is as a source of electrophilic nitrogen. [1] This reactivity is harnessed in several synthetic transformations valuable in medicinal chemistry and drug discovery.

### Copper-Catalyzed Synthesis of N-(Trifluoroacetyl)sulfilimines

A key application is the copper(II)-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from various sulfides.[1][5] These sulfilimines are valuable synthetic intermediates, for instance, in the stereospecific conversion to optically active sulfoxides, which are important in asymmetric

synthesis.[1] Copper(II) triflate ( $\text{Cu}(\text{OTf})_2$ ) has been shown to be a particularly effective catalyst for this transformation.[1][5]



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Caption: Workflow for the copper-catalyzed synthesis of N-(Trifluoroacetyl)sulfilimines.

## Experimental Protocol: Trifluoroacetamidation of Sulfides

This protocol is adapted from the work of Carreira and colleagues.[5]

Materials:

- Sulfide substrate (e.g., Tetrahydrothiophene, Thioanisole)
- Lithium salt of **N,O-Bis(trifluoroacetyl)hydroxylamine** (2 equivalents)
- Copper(II) triflate ( $\text{Cu}(\text{OTf})_2$ ) (5-7 mol %)
- Dimethoxyethane (DME) as solvent

#### Procedure:

- In an oven-dried flask under an inert atmosphere, combine the sulfide substrate, the lithium salt of **N,O-Bis(trifluoroacetyl)hydroxylamine**, and  $\text{Cu}(\text{OTf})_2$  in dimethoxyethane (to a concentration of approximately 0.10 M).<sup>[6]</sup>
- Heat the reaction mixture to a temperature between 45-85 °C.<sup>[1][6]</sup>
- Stir the reaction for 6-15 hours, monitoring for completion.<sup>[1][6]</sup>
- Upon completion, concentrate the reaction mixture in vacuo.<sup>[6]</sup>
- Purify the resulting residue by chromatography on silica gel to afford the N-(trifluoroacetyl)sulfilimine product.<sup>[6]</sup>

#### Examples of Yields:

- Thioanisole can be converted to N-(Trifluoroacetyl)methylphenylsulfilimine with a 95% yield.<sup>[1]</sup>
- Tetrahydrothiophene yields N-(Trifluoroacetyl)tetrahydrothiophenesulfilimine in 85% yield.<sup>[1]</sup>

## Conversion of Aldehydes to Nitriles (Pomeroy Reaction)

**N,O-Bis(trifluoroacetyl)hydroxylamine** is also an effective reagent for the conversion of organic aldehydes into their corresponding nitriles under mild conditions.<sup>[1][2]</sup> This transformation provides a valuable tool for this specific functional group conversion.<sup>[1]</sup>

## Potential in Drug Discovery

The broader class of hydroxylamine derivatives is being explored for creating bioisosteres that can improve drug properties such as metabolic stability and lipophilicity.[1] While trisubstituted hydroxylamines have been historically excluded from drug discovery programs due to concerns over the N-O bond's stability, recent research is challenging this notion, demonstrating their potential in developing structurally innovative drug candidates.[7] For instance, hydroxylamine derivatives have been designed and synthesized as antibacterial agents that inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for bacterial proliferation.[8][9]

## Safety and Handling

**N,O-Bis(trifluoroacetyl)hydroxylamine** is a hygroscopic compound and should be handled under inert, anhydrous conditions and stored in a vacuum desiccator.[1][2] Standard personal protective equipment, including gloves and eye/face protection, is recommended during handling.[1] It is classified as causing skin and serious eye irritation. For research use only, not for human or veterinary use.[1][4]

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## References

- 1. N,O-Bis(trifluoroacetyl)hydroxylamine | 684-78-6 | Benchchem [benchchem.com]
- 2. N,O-BIS(TRIFLUOROACETYL)HYDROXYLAMINE | 684-78-6 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. scbt.com [scbt.com]
- 5. N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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